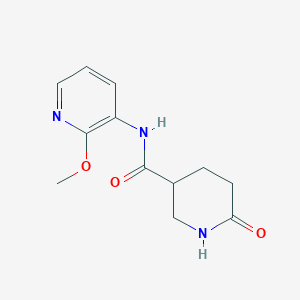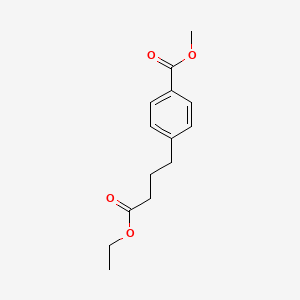
Methyl 4-(4-ethoxy-4-oxobutyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-ethoxy-4-oxobutyl)benzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and is characterized by the presence of an ethoxy group and a ketone functional group within its structure. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-ethoxy-4-oxobutyl)benzoate can be synthesized through a series of chemical reactions. One common method involves the reaction of toluene with bromobutane to produce 4-bromobutyltoluene. This intermediate is then reacted with methyl formate to obtain methyl 4-(4-bromobutyl)benzoate. Finally, the bromine atom is substituted with an ethoxy group to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethoxy-4-oxobutyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The ethoxy group can be replaced with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles, with conditions such as elevated temperatures and the presence of catalysts.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoates, carboxylic acids, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(4-ethoxy-4-oxobutyl)benzoate has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(4-ethoxy-4-oxobutyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and ketone functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate
- Methyl 2-{(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino}benzoate
Uniqueness
Methyl 4-(4-ethoxy-4-oxobutyl)benzoate is unique due to its specific structural features, such as the position of the ethoxy and ketone groups on the benzoate ring. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 4-(4-ethoxy-4-oxobutyl)benzoate |
InChI |
InChI=1S/C14H18O4/c1-3-18-13(15)6-4-5-11-7-9-12(10-8-11)14(16)17-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
XMEXENDFVXUQNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


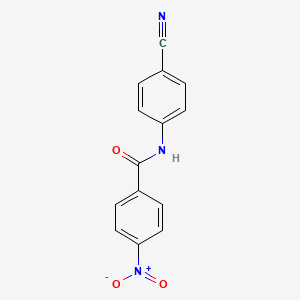
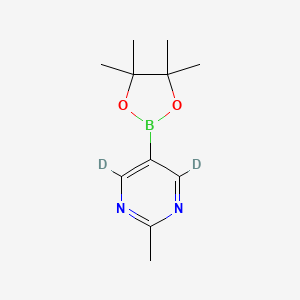
![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)
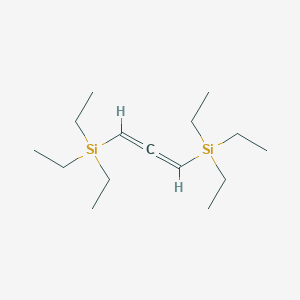
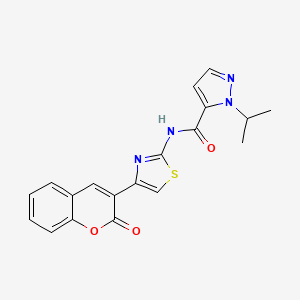
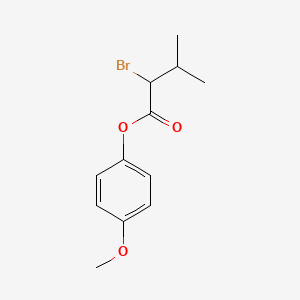
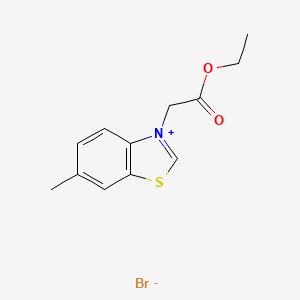
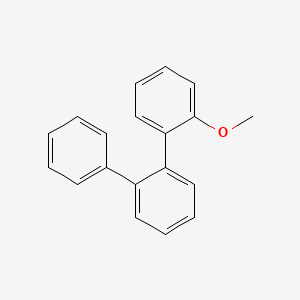
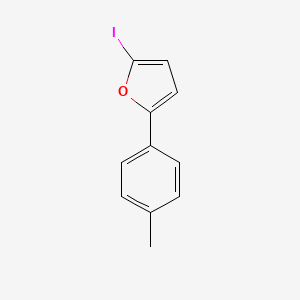
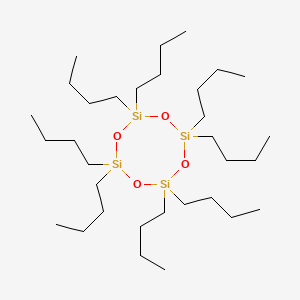
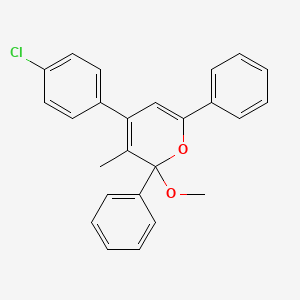
![10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine](/img/structure/B14132089.png)
